Spectroscopic and Synthetic Profile of 1,2-Thiazetidine 1,1-Dioxide: A Technical Overview
Spectroscopic and Synthetic Profile of 1,2-Thiazetidine 1,1-Dioxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a four-membered heterocyclic compound containing a sulfonamide group within the ring. This strained ring system exhibits significant chemical reactivity, making it a subject of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for the core 1,2-thiazetidine 1,1-dioxide structure, alongside a general experimental protocol for its synthesis. Due to a scarcity of direct experimental spectra for the unsubstituted parent compound, this guide incorporates predicted data and analysis based on closely related analogs.
Introduction
1,2-Thiazetidine 1,1-dioxides are sulfur analogs of β-lactams. The high ring strain and the electron-withdrawing nature of the sulfonyl group make these compounds susceptible to nucleophilic attack, rendering them useful intermediates in organic synthesis.[1] While a wide array of substituted derivatives have been synthesized and studied, comprehensive spectroscopic data for the parent compound is not extensively documented in readily available literature. This guide aims to consolidate the known information and provide a predictive overview of its key spectroscopic features.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂S | [2][3] |
| Molecular Weight | 107.13 g/mol | [2][3] |
| CAS Number | 34817-61-3 | [2][3] |
| Synonyms | β-Sultam, 1,2-thiazetidine-1,1-dione | [1][2] |
| Physical Form | White to Yellow Solid | [4] |
| Storage Temperature | 2-8 °C | [4] |
Spectroscopic Data
Direct experimental spectroscopic data for the unsubstituted 1,2-thiazetidine 1,1-dioxide is limited in the reviewed literature. The following tables summarize predicted data and expected ranges based on the analysis of related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 3.2 - 3.6 | Triplet | CH₂ (adjacent to N) |
| ~ 3.8 - 4.2 | Triplet | CH₂ (adjacent to S) |
| ~ 5.0 - 6.0 | Broad Singlet | NH |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 40 - 50 | CH₂ (adjacent to N) |
| ~ 55 - 65 | CH₂ (adjacent to S) |
Note: Predicted NMR data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-thiazetidine 1,1-dioxide is expected to show characteristic peaks for the N-H and S=O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |
| ~ 2850 - 3000 | Medium | C-H Stretch |
| ~ 1300 - 1350 | Strong | Asymmetric SO₂ Stretch |
| ~ 1120 - 1180 | Strong | Symmetric SO₂ Stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,2-thiazetidine 1,1-dioxide is expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 107 | Molecular Ion [M]⁺ |
| 79 | [M - C₂H₄]⁺ |
| 64 | [SO₂]⁺ |
| 43 | [C₂H₅N]⁺ |
Synthesis of 1,2-Thiazetidine 1,1-Dioxide
General Experimental Protocol: [2+2] Cycloaddition of Sulfene and an Imine
The most common route for the synthesis of 1,2-thiazetidine 1,1-dioxides is the [2+2] cycloaddition of a sulfene (SO₂=CH₂) with an imine.[5] For the parent compound, this would involve the reaction of sulfene with formaldehyde imine (CH₂=NH).
Reaction Scheme:
Methodology:
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In situ Generation of Sulfene: Sulfene is highly reactive and is typically generated in situ. A common method is the dehydrochlorination of methanesulfonyl chloride using a non-nucleophilic base such as triethylamine in an inert solvent (e.g., anhydrous diethyl ether or dichloromethane) at low temperatures (typically -78 °C to 0 °C).
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Imine Preparation: The imine partner, for the synthesis of the parent compound, can be generated from ammonia and formaldehyde.
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Cycloaddition Reaction: The solution of the imine is added to the freshly prepared sulfene solution at low temperature. The reaction mixture is stirred for a period of time to allow the [2+2] cycloaddition to proceed.
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Work-up and Purification: The reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Conclusion
1,2-Thiazetidine 1,1-dioxide is a foundational heterocyclic structure with significant potential in chemical synthesis. While detailed experimental spectroscopic data for the parent compound is not abundant, this guide provides a predictive overview based on established chemical principles and data from related analogs. The provided general synthesis protocol outlines a viable route for its preparation, enabling further investigation into the chemistry and potential applications of this intriguing class of compounds. Further research is warranted to fully characterize the unsubstituted 1,2-thiazetidine 1,1-dioxide and explore its reactivity profile.
